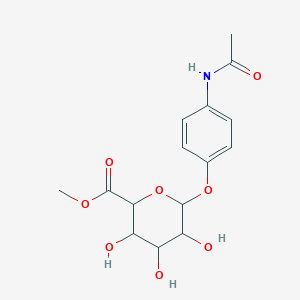

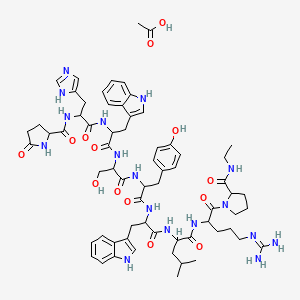

![molecular formula C14H25NO10 B12320641 N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid ist eine komplexe organische Verbindung mit großer Bedeutung in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre zahlreichen Hydroxylgruppen und eine Acetamid-Funktionsgruppe aus, was sie zu einem vielseitigen Molekül in chemischen Reaktionen und Anwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid beinhaltet typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, zu denen Monosaccharide und Acetamid-Derivate gehören.

Glykosylierung: Der Schlüsselschritt beinhaltet die Glykosylierung, bei der das Monosaccharid modifiziert wird, um die Acetamid-Gruppe einzuführen. Dies wird unter kontrollierten Bedingungen unter Verwendung von Glykosyl-Donoren und -Akzeptoren erreicht.

Reinigung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Reinheit zu erzielen, und das Produkt wird strengen Qualitätskontrollen unterzogen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Carbonylverbindungen oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Acetamidgruppe kann nucleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Acylchloriden eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid

Nukleophile: Alkylhalogenide, Acylchloride

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Carbonylverbindungen, Alkohole und substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Rolle als Enzyminhibitor und ihrer Wechselwirkungen mit Biomolekülen.

Medizin: Es werden Forschungsarbeiten durchgeführt, um seine möglichen therapeutischen Anwendungen zu erforschen, z. B. seine Verwendung bei der Medikamentenentwicklung und als pharmakologisches Mittel.

Industrie: Es wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen:

Molekulare Ziele: Die Verbindung interagiert mit Enzymen und Proteinen und moduliert deren Aktivität und Funktion.

Signalwege: Sie beeinflusst verschiedene biochemische Signalwege, darunter solche, die am Stoffwechsel und an der Signaltransduktion beteiligt sind.

Wissenschaftliche Forschungsanwendungen

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity and function.

Pathways: It influences various biochemical pathways, including those involved in metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-Acetamido-6-hydroxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl]acetamid

- 3,4,5-Trihydroxy-6-{[(2E)-2-methylbut-2-enoyl]oxy}oxane-2-carbonsäure

Einzigartigkeit

N-[2,4,5-Trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamid ist aufgrund seiner spezifischen Anordnung von Hydroxylgruppen und dem Vorhandensein einer Acetamid-Funktionsgruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll wird.

Eigenschaften

Molekularformel |

C14H25NO10 |

|---|---|

Molekulargewicht |

367.35 g/mol |

IUPAC-Name |

N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

BSNVYGSAFLBSSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

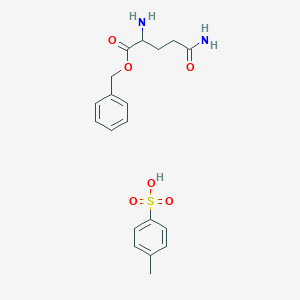

![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)

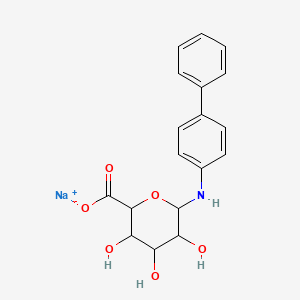

![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)

![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)

![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)

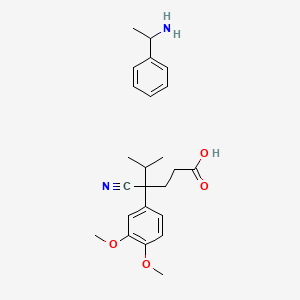

![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)